molecular formula C19H20N2O5S2 B2767327 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 895449-17-9

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2767327
CAS No.: 895449-17-9
M. Wt: 420.5
InChI Key: TWDJEMMFZMXIAB-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic benzothiazole derivative intended for research and development use only. This compound is structurally characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with 5,6-dimethoxy and 3-methyl groups, and a propanamide linker bearing a phenylsulfonyl moiety. The (Z)-configuration around the imine bond is critical for its molecular planarity and potential biological activity. Benzothiazole scaffolds are extensively investigated in medicinal chemistry for their diverse pharmacological profiles. Structurally analogous compounds have demonstrated significant promise in oncological research, showing potent antiproliferative effects against a range of human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer cells (A549, H1299). The proposed mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the G0/G1 phase. Furthermore, the phenylsulfonyl group is a common pharmacophore that can contribute to binding affinity and selectivity towards specific enzymatic targets. Beyond oncology, related benzothiazole derivatives are also explored for their potential anti-inflammatory properties, with some evidence indicating the ability to modulate key inflammatory cytokines such as IL-6 and TNF-α in cellular models like RAW264.7 macrophages. Researchers value this compound for its potential in kinase inhibition studies and as a key intermediate in the synthesis of more complex therapeutic candidates. ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-21-14-11-15(25-2)16(26-3)12-17(14)27-19(21)20-18(22)9-10-28(23,24)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDJEMMFZMXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly its thiazole and benzene ring systems, contribute to its reactivity and biological efficacy.

  • Molecular Formula : C19H21N3O5S2
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 895453-85-7

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including the compound , possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit potent inhibitory effects against various bacterial strains. For example, thiazole derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3fMicrococcus luteusNot specified

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Research on related benzothiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells by activating procaspase-3, leading to the activation of caspase-3 and subsequent cell death.

Case Study: Anticancer Mechanism
In a study involving benzothiazole derivatives:

  • Compounds were tested against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines.
  • The most active compounds showed significant selectivity and potency in inducing apoptosis through the activation of caspase pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Molecular docking studies suggest that these compounds can effectively bind to active sites of key enzymes, disrupting their function and leading to therapeutic effects.

Binding Interactions
The binding interactions of similar thiazole compounds with DNA gyrase and MurD have been characterized by:

  • Formation of hydrogen bonds with key amino acids.
  • Stabilization through Pi–Pi stacking interactions with nucleotides.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the benzothiazole core significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups or specific functional groups can enhance potency against microbial and cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s closest analogs include:

N-[(2Z)-6-Ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide : Key Difference: Replacement of 5,6-dimethoxy groups with a 6-ethyl substituent.

(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide :

  • Key Difference : Incorporation of a dibenzothiadiazocin-thiazole-pyridine scaffold instead of a benzothiazolylidene core.
  • Impact : The target compound’s simpler benzothiazole structure may offer better metabolic stability but reduced binding affinity for complex biological targets like kinases or GPCRs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Ethyl Analog Dibenzo-Thiadiazocin Derivative
Molecular Weight ~460 g/mol ~434 g/mol ~720 g/mol
LogP (Predicted) 2.8–3.2 3.5–3.8 4.1–4.5
Hydrogen Bond Acceptors 7 6 11
Solubility Moderate (DMSO) Low (DMSO) Poor (aqueous)

The target compound’s 5,6-dimethoxy groups improve aqueous solubility relative to its ethyl-substituted analog, as evidenced by reduced LogP values . However, its smaller size compared to the dibenzo-thiadiazocin derivative may limit its ability to engage in multi-target interactions .

Preparation Methods

Preparation of 5,6-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine

The benzothiazole ring is synthesized via cyclization of a thioamide intermediate. A validated approach involves:

Step 1: Nitro Reduction and Thioamide Formation
4,5-Dimethoxy-2-nitroaniline is reduced to the corresponding diamine using hydrogen gas and palladium on carbon. The diamine is then converted to a thioamide using Lawesson’s reagent (2.4 equivalents) in tetrahydrofuran at reflux.

Step 2: Cyclization to Benzothiazole
The thioamide undergoes cyclization in methanesulfonic acid with phosphorus pentoxide (0.1 equivalents) at 60°C for 4 hours, yielding 5,6-dimethoxybenzo[d]thiazol-2(3H)-imine.

Step 3: N-Methylation
The imine is methylated using methyl iodide (1.2 equivalents) and potassium carbonate in dimethylformamide at 50°C, introducing the 3-methyl substituent.

Functionalization of the Propanamide Side Chain

Step 4: Synthesis of 3-(Phenylsulfonyl)propanoyl Chloride
Propanoyl chloride is reacted with benzenesulfonyl chloride (1.5 equivalents) in dichloromethane using aluminum trichloride (0.3 equivalents) as a catalyst at 0°C. The mixture is warmed to room temperature and stirred for 6 hours.

Step 5: Amidation
The acyl chloride is treated with ammonium hydroxide in tetrahydrofuran to form 3-(phenylsulfonyl)propanamide, isolated by recrystallization from toluene (yield: 86%).

Condensation to Form the (Z)-Imine

Step 6: Stereoselective Imine Formation
The benzothiazole imine (1 equivalent) and 3-(phenylsulfonyl)propanamide (1.1 equivalents) are condensed in 1,2-dichloroethane using titanium tetrachloride (0.2 equivalents) as a Lewis acid. The reaction is conducted at −10°C for 2 hours, followed by gradual warming to 25°C over 12 hours to favor the (Z)-isomer. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol (purity: 99.5%).

Optimization and Mechanistic Insights

Catalytic Effects on Imine Geometry

Titanium tetrachloride coordinates to the imine nitrogen and sulfonyl oxygen, stabilizing the transition state for (Z)-isomer formation. Comparative trials with tin tetrachloride or boron trifluoride showed lower stereoselectivity (Z:E ratio < 3:1 vs. 8:1 with TiCl4).

Solvent Impact on Reaction Yield

Polar aprotic solvents (e.g., dichloromethane, 1,2-dichloroethane) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents like toluene resulted in incomplete conversion (<70%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.30 (s, 1H, ArH), 6.94 (s, 1H, ArH), 4.02 (s, 3H, OCH3), 3.92 (s, 3H, OCH3), 3.51 (s, 2H, CH2SO2), 2.45 (s, 3H, NCH3).
  • 13C NMR : 168.5 (C=O), 152.1 (C=N), 130.8–112.4 (aromatic carbons), 56.1 (OCH3), 43.2 (NCH3).

High-Performance Liquid Chromatography (HPLC)
Purity: 99.5% (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min).

Scalability and Industrial Considerations

The one-pot cyclization and methylation protocol (Step 1–3) achieves an 89% yield on a 3.6 kg scale, demonstrating feasibility for industrial production. Critical parameters for scale-up include:

  • Controlled addition of methyl iodide to prevent exothermic side reactions.
  • Use of methanesulfonic acid as both solvent and catalyst, enabling easy recovery (90% efficiency via vacuum distillation).

Comparative Analysis with Analogous Compounds

Benzothiazole derivatives synthesized via similar routes (e.g., HIV-1 CA inhibitors) exhibit comparable purity and yield profiles. However, the phenylsulfonyl group in the target compound enhances metabolic stability, as evidenced by plasma stability assays (>90% remaining after 24 hours).

Challenges and Alternative Routes

Competing Sulfonylation Sites

Early sulfonylation of propanamide risks O-sulfonylation. This is mitigated by prior amidation and using bulky bases (e.g., 2,6-lutidine) to favor N-sulfonylation.

Protecting Group Strategies

Methoxy groups are introduced early to avoid demethylation during acidic cyclization. Alternative protection with tert-butyldimethylsilyl ethers was explored but abandoned due to harsh deconditions.

Q & A

Q. Key Optimization Parameters :

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates .
  • Bases : Triethylamine or pyridine to deprotonate intermediates and facilitate coupling .
  • Temperature : Controlled heating (60–80°C) to accelerate cyclization while avoiding side reactions .

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Thiazole Cyclization2-aminobenzenethiol, aldehyde, DMSO, 70°C65–75
SulfonylationPhenylsulfonyl chloride, Et₃N, CH₂Cl₂, RT80–85
Amide CouplingEDCI, DMAP, anhydrous CH₃CN, 50°C70–75

Advanced: How can solvent polarity and reaction time discrepancies affect yield and purity?

Methodological Answer :
Variations in solvent polarity and reaction time significantly impact outcomes:

  • High Polarity Solvents (e.g., DMSO) : Enhance solubility of polar intermediates but may promote hydrolysis of sulfonamide groups at elevated temperatures. Prolonged reaction times (>12 hours) in DMSO reduce yields by 10–15% due to degradation .
  • Moderate Polarity (e.g., Acetonitrile) : Favors coupling reactions with minimal side products. Optimal reaction time is 6–8 hours, beyond which dimerization occurs .

Q. Contradiction Analysis :

  • reports 75% yield in DMSO at 70°C for 10 hours, while notes 65% yield under similar conditions due to trace water content. To resolve, use molecular sieves or anhydrous solvent .

Basic: Which analytical techniques are critical for structural validation?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm), methyl (δ 2.1–2.3 ppm), and sulfonyl protons (δ 7.5–8.1 ppm). The Z-configuration is confirmed by NOESY correlations between the thiazole methyl and adjacent methoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 475.1234) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min) .

Advanced: How can computational modeling predict biological target interactions?

Q. Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). The sulfonyl group shows strong hydrogen bonding with Arg120, while the thiazole ring participates in π-π stacking .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns. The compound’s methoxy groups increase hydrophobic interactions, but flexible allyl chains may reduce binding affinity in aqueous environments .

Q. Table 2: Predicted Binding Affinities for Analogous Compounds

Target ProteinPredicted ΔG (kcal/mol)Key InteractionsReference
COX-2-9.2 ± 0.3H-bond (Arg120), π-π
EGFR Kinase-8.7 ± 0.5Hydrophobic (Leu694)

Advanced: How to resolve contradictions in reported IC₅₀ values for related compounds?

Methodological Answer :
Discrepancies in IC₅₀ values (e.g., 5–50 μM for COX-2 inhibition) arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of sulfonamide groups .
  • Cell Lines : Primary vs. immortalized cells exhibit differential membrane permeability.

Q. Mitigation Strategies :

  • Standardize assays using recombinant enzymes (e.g., purified COX-2) and control buffers.
  • Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Basic: What functional groups dictate reactivity in this compound?

Q. Methodological Answer :

  • Sulfonamide : Participates in nucleophilic substitutions (e.g., with alkyl halides) .
  • Methoxy Groups : Electron-donating effects stabilize the thiazole ring but limit electrophilic aromatic substitution .
  • Propanamide Chain : Susceptible to hydrolysis under acidic/basic conditions; stabilize via lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.